molecular formula C25H22N4O4 B4109555 4-(4-methylphenyl)-2-[5-(morpholin-4-yl)-2-nitrophenyl]phthalazin-1(2H)-one

4-(4-methylphenyl)-2-[5-(morpholin-4-yl)-2-nitrophenyl]phthalazin-1(2H)-one

Cat. No.: B4109555
M. Wt: 442.5 g/mol
InChI Key: DZWNJQJGNIGTJJ-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-2-[5-(morpholin-4-yl)-2-nitrophenyl]phthalazin-1(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phthalazinone core, substituted with a 4-methylphenyl group and a 5-(4-morpholinyl)-2-nitrophenyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 4-(4-methylphenyl)-2-[5-(morpholin-4-yl)-2-nitrophenyl]phthalazin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Substitution: The substitution of the nitro group with a morpholinyl group.

    Cyclization: The formation of the phthalazinone core through cyclization reactions.

    Final Substitution:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

4-(4-methylphenyl)-2-[5-(morpholin-4-yl)-2-nitrophenyl]phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

4-(4-methylphenyl)-2-[5-(morpholin-4-yl)-2-nitrophenyl]phthalazin-1(2H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-2-[5-(morpholin-4-yl)-2-nitrophenyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

4-(4-methylphenyl)-2-[5-(morpholin-4-yl)-2-nitrophenyl]phthalazin-1(2H)-one can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methylphenyl)-2-(5-morpholin-4-yl-2-nitrophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-17-6-8-18(9-7-17)24-20-4-2-3-5-21(20)25(30)28(26-24)23-16-19(10-11-22(23)29(31)32)27-12-14-33-15-13-27/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWNJQJGNIGTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)N5CCOCC5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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